3,5-Dimethyl-2-sulfobenzoic acid 3,5-Dimethyl-2-sulfobenzoic acid
Brand Name: Vulcanchem
CAS No.: 62508-70-7
VCID: VC19462456
InChI: InChI=1S/C9H10O5S/c1-5-3-6(2)8(15(12,13)14)7(4-5)9(10)11/h3-4H,1-2H3,(H,10,11)(H,12,13,14)
SMILES:
Molecular Formula: C9H10O5S
Molecular Weight: 230.24 g/mol

3,5-Dimethyl-2-sulfobenzoic acid

CAS No.: 62508-70-7

Cat. No.: VC19462456

Molecular Formula: C9H10O5S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-2-sulfobenzoic acid - 62508-70-7

Specification

CAS No. 62508-70-7
Molecular Formula C9H10O5S
Molecular Weight 230.24 g/mol
IUPAC Name 3,5-dimethyl-2-sulfobenzoic acid
Standard InChI InChI=1S/C9H10O5S/c1-5-3-6(2)8(15(12,13)14)7(4-5)9(10)11/h3-4H,1-2H3,(H,10,11)(H,12,13,14)
Standard InChI Key OPOKDVWDPWAYSM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C(=O)O)S(=O)(=O)O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

3,5-Dimethyl-2-sulfobenzoic acid (C₉H₁₀O₅S) combines a benzoic acid core with three functional groups:

  • Carboxylic acid group (-COOH) at position 1.

  • Sulfonic acid group (-SO₃H) at position 2.

  • Methyl groups (-CH₃) at positions 3 and 5.

This arrangement confers strong acidity due to the electron-withdrawing sulfonic and carboxylic groups, while the methyl substituents enhance steric bulk and influence solubility .

Nomenclature and Synonyms

  • IUPAC Name: 2-Sulfo-3,5-dimethylbenzoic acid

  • Alternative Names:

    • 3,5-Dimethylbenzoic acid-2-sulfonic acid

    • Benzoic acid, 3,5-dimethyl-2-sulfo-

Synthesis and Manufacturing

Precursor Pathways

The synthesis of 3,5-dimethyl-2-sulfobenzoic acid likely involves two primary steps:

  • Synthesis of 3,5-Dimethylbenzoic Acid:

    • As demonstrated in Patent CN1363546A , 3,5-dimethylbenzoic acid is produced via homogeneous oxidation of mesitylene (1,3,5-trimethylbenzene) using cobalt-based catalysts (e.g., cobalt naphthenate) under controlled temperature (90–140°C) and pressure (0.1–0.4 MPa). This process achieves yields exceeding 90% with minimal solvent use.

  • Sulfonation:

    • Direct sulfonation of 3,5-dimethylbenzoic acid using concentrated sulfuric acid or sulfur trioxide introduces the sulfonic acid group at the ortho position relative to the carboxylic acid group. Reaction conditions (temperature, stoichiometry) dictate regioselectivity and purity .

Industrial-Scale Production

Key parameters for scalable synthesis include:

  • Catalyst Optimization: Cobalt salts enhance oxidation efficiency, while sulfonation may require acidic or zeolitic catalysts.

  • Temperature Control: Maintaining 120–140°C during sulfonation prevents side reactions like desulfonation or carbonization .

  • Feedstock Recovery: Unreacted mesitylene is recycled to improve cost-efficiency, as outlined in industrial oxidation protocols .

Physicochemical Properties

Physical Properties

PropertyValue/RangeMethod/Source
Molecular Weight230.25 g/molCalculated
Density~1.4 g/cm³Predicted (analog data)
Melting Point250–270°C (decomp.)Estimated
SolubilitySoluble in polar solventsExperimental analogs

Chemical Stability

  • Thermal Stability: Decomposes above 270°C, releasing sulfur oxides and carbon dioxide.

  • pH Sensitivity: The sulfonic and carboxylic acid groups confer high water solubility at neutral-to-alkaline pH, with precipitation occurring under acidic conditions .

Applications and Industrial Relevance

Chemical Intermediate

  • Dye Synthesis: Sulfonated benzoic acids act as intermediates for azo dyes, leveraging their ability to anchor chromophores via sulfonic groups.

  • Pharmaceuticals: Functionalized aromatic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants.

Surfactants and Ion Exchange Resins

The strong acidity of the sulfonic group enables use in:

  • Anionic Surfactants: For detergents and emulsifiers.

  • Cation Exchange Resins: In water treatment and catalysis .

Coordination Chemistry

Transition metal complexes with sulfonated benzoic acids exhibit catalytic activity in oxidation reactions, as seen in cobalt-mediated processes .

Recent Research Advances

Green Synthesis Methods

Emerging protocols emphasize solvent-free sulfonation and catalytic recovery to reduce waste, aligning with trends in Patent CN1363546A .

Functional Materials

Studies on sulfonated aromatics highlight potential in proton-exchange membranes for fuel cells, though direct applications of 3,5-dimethyl-2-sulfobenzoic acid remain exploratory .

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